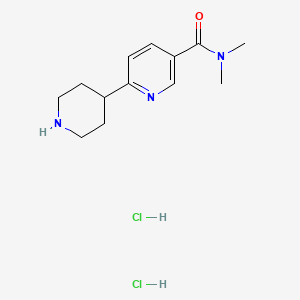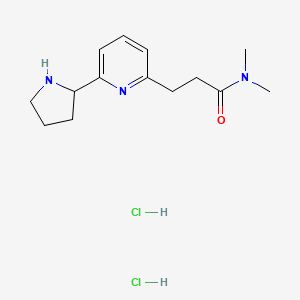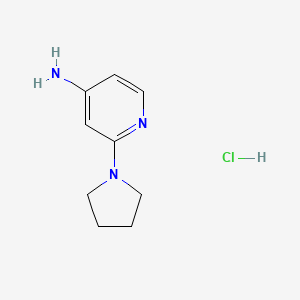
2-(吡咯烷-1-基)吡啶-4-胺盐酸盐
描述
“2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride” is a chemical compound with the CAS Number: 1949816-11-8 . It has a molecular weight of 199.68 and is a solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13N3.ClH/c10-8-3-4-11-9(7-8)12-5-1-2-6-12;/h3-4,7H,1-2,5-6H2,(H2,10,11);1H . This indicates the presence of a pyrrolidine ring and a pyridine ring in the molecule .Physical And Chemical Properties Analysis
The compound is a solid in physical form . It has a molecular weight of 199.68 . More specific physical and chemical properties are not mentioned in the search results.科学研究应用
吡咯烷在药物发现中的应用
吡咯烷是一种五元氮杂杂环,在药物化学中被广泛用于开发治疗人类疾病的药物。由于其饱和的支架有利于有效的药效团空间探索、对立体化学的贡献以及通过“假旋转”增加的三维覆盖,因此受到青睐。研究重点关注具有吡咯烷环及其衍生物(包括吡咯利嗪、吡咯烷-2-酮和吡咯烷-2,5-二酮)特征的靶标选择性生物活性分子。该综述强调了空间因素对生物活性和所研究化合物的构效关系 (SAR) 的影响,展示了吡咯烷在药物设计和开发中的多功能性 (Li Petri 等人,2021 年)。
生物系统中的杂环化合物
“鱼类中的生物胺”综述讨论了通过氨基酸脱羧形成的非挥发性胺的作用,强调了它们在食品安全、质量判定和亚硝胺形成潜力中的重要性。这项工作强调了了解生物胺关系以确保鱼类产品安全性的重要性,间接指出了在各种生物学背景下研究杂环化合物(如 2-(吡咯烷-1-基)吡啶-4-胺盐酸盐)的相关性 (Bulushi 等人,2009 年)。
基于吡咯烷酮的表面活性剂
基于吡咯烷酮的表面活性剂的文献综述重点介绍了 N-烷基化吡咯烷酮的表面活性,展示了它们与阴离子表面活性剂的协同相互作用。本综述探讨了表面活性吡咯烷酮衍生物的化学性质及其在通过提高水溶性、相容性和溶解性来改善表面活性剂性能中的应用。还讨论了在衍生物中加入吡咯烷酮环时降低毒性的多功能性,从而深入了解吡咯烷酮和吡啶衍生物在各个领域的潜在应用 (Login, 1995)。
作用机制
- Pyrrolidine derivatives, such as the one , often interact with various receptors, enzymes, or proteins. For instance, some pyrrolidine-containing molecules act as selective androgen receptor modulators (SARMs) .
Target of Action
Biochemical Pathways
If additional information becomes available, it would enhance our understanding of its pharmacological effects .
生化分析
Biochemical Properties
2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with selective androgen receptor modulators (SARMs) and pregnane X receptor (PXR), which are involved in the detoxification and clearance of foreign substances from the body . The nature of these interactions often involves binding to the active sites of these receptors, thereby modulating their activity.
Cellular Effects
2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . This inhibition can lead to changes in cellular metabolism and gene expression related to collagen production.
Molecular Mechanism
The molecular mechanism of 2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific receptors and enzymes, such as androgen receptors and collagen prolyl-4-hydroxylase, altering their activity . This binding can result in either inhibition or activation of these biomolecules, leading to downstream effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and receptors, affecting cellular processes.
Dosage Effects in Animal Models
The effects of 2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of receptor activity and enzyme inhibition. At higher doses, toxic or adverse effects may be observed . These threshold effects are essential for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these pathways is crucial for predicting the compound’s pharmacokinetic and pharmacodynamic properties.
Transport and Distribution
The transport and distribution of 2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride within cells and tissues involve interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can affect its activity and function, influencing its overall efficacy.
Subcellular Localization
2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2-pyrrolidin-1-ylpyridin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.ClH/c10-8-3-4-11-9(7-8)12-5-1-2-6-12;/h3-4,7H,1-2,5-6H2,(H2,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGQTRWUMFUWHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


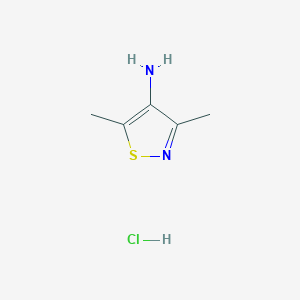
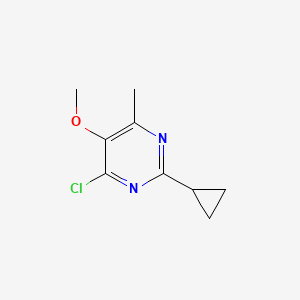


![1,1-Difluorospiro[2.5]octan-6-amine hydrochloride](/img/structure/B1435029.png)

![2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1435034.png)
![6-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1435035.png)
![7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one](/img/structure/B1435038.png)
![2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride](/img/structure/B1435039.png)
![1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride](/img/structure/B1435040.png)

